3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole
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Scientific Research Applications
Heterobiaryls Synthesis
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole: has found application in the synthesis of heterobiaryls. Here’s how it contributes:
- Indium-Mediated Synthesis : Researchers have employed this compound in indium-mediated reactions to create heterobiaryls. The presence of the cyclopropyl and iodo groups facilitates the formation of complex structures. These heterobiaryls can serve as valuable building blocks in drug discovery and materials science .
Antifungal Activity
The electropositivity of the benzene ring in 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole correlates with its antifungal activity. Understanding this property can guide drug design and development:
- Electropositivity and Antifungal Properties : The blue blocks in the electrostatic region indicate that electropositivity enhances antifungal activity. Researchers can explore modifications to optimize this property for potential antifungal agents .
properties
IUPAC Name |
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYEAXUFCUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole |
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